Ethyl 5-sec-butyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-sec-butyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Ethyl 5-sec-butyl-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological responses . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects would depend on the specific target and the biological context.
Result of Action
Given the broad spectrum of biological activities of indole derivatives, the effects could range from antiviral to anticancer effects, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 5-sec-butyl-1H-indole-2-carboxylate, often involves the Fischer indole synthesis, which is a classic method for constructing the indole ring system. This method typically involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions .
Industrial Production Methods
Industrial production of indole derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which offers advantages in terms of reaction control and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-sec-butyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 5-sec-butyl-1H-indole-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methylindole-2-carboxylate: Another indole derivative with similar structural features.
Ethyl 1H-indole-3-carboxylate: Known for its antiviral activity.
Uniqueness
Ethyl 5-sec-butyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-butan-2-yl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-4-10(3)11-6-7-13-12(8-11)9-14(16-13)15(17)18-5-2/h6-10,16H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGRRZKPXZQHGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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